

"1-Demethyl phenazepam" chemical structure and properties

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Compound of Interest

Compound Name: 1-Demethyl phenazepam

Cat. No.: B1357205

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1-Demethyl Phenazepam: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **1-Demethyl phenazepam**. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel benzodiazepines.

Chemical Identity and Properties

1-Demethyl phenazepam, systematically named 8-bromo-6-(2-chlorophenyl)-4H-[1,2,3]triazolo[4,3-a][1,3]benzodiazepine, is a triazolobenzodiazepine derivative.^[4] It is recognized as a designer benzodiazepine and is often used as an analytical reference standard in forensic and research settings. The core structure features a triazole ring fused to a benzodiazepine ring, a common characteristic of high-potency benzodiazepines.

Below is a summary of its key chemical and physical properties:

Property	Value	Source
IUPAC Name	8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine	BenchChem
Synonyms	1-desmethyl Phenazolam, Clobromazolam	Cayman Chemical, Wikipedia
CAS Number	919973-69-6	Cayman Chemical
Chemical Formula	C ₁₆ H ₁₀ BrClN ₄	BenchChem
Molecular Weight	373.6 g/mol	Cayman Chemical
Physical State	Crystalline solid	LGC Standards

Pharmacological Profile

As a benzodiazepine, **1-Demethyl phenazolam** is presumed to exert its effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This action enhances the effect of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The metabolism of the parent compound, phenazolam, is primarily carried out by the cytochrome P450 enzyme CYP3A4, which suggests that **1-Demethyl phenazolam** may be a metabolite of phenazolam.[2][5][6]

Experimental Protocols

Synthesis

A detailed, publicly available synthesis protocol specifically for **1-Demethyl phenazolam** is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the described synthesis of its parent compound, phenazolam (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-s-triazolo[4,3-a][1] benzazepine).[1]

Plausible Synthesis Route (based on phenazolam synthesis):

A potential synthesis could involve the following conceptual steps:

- Preparation of a suitable precursor: This would likely be an amino-triazolo-benzodiazepine lacking the 1-methyl group.
- Diazotization: Reaction of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.
- Sandmeyer-type reaction: Displacement of the diazonium group with a bromide, potentially using a copper(I) bromide catalyst.
- Purification: The final product would require purification, likely through chromatographic techniques such as column chromatography, followed by crystallization.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A validated LC-MS/MS method for the analysis of 53 benzodiazepines, including **1-Demethyl phenazolam**, has been reported. The key parameters are summarized below:

- Instrumentation: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS.
- Chromatography: Reversed-phase chromatography.
- Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid and/or ammonium formate) and mobile phase B (e.g., methanol or acetonitrile with formic acid).
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Mass Transitions:
 - Precursor Ion (Q1): 373 m/z
 - Product Ions (Q3): 345.0, 294.1, 283.0, 181.9 m/z

Gas Chromatography-Mass Spectrometry (GC-MS):

While a specific method for **1-Demethyl phenazolam** is not detailed, the analytical protocol for the parent compound, phenazolam, can be adapted.

- Instrumentation: Agilent 5975 Series GC/MSD System.
- Sample Preparation: Dilution in a suitable solvent such as methanol.
- Injection: Split mode injection.
- Column: HP-1MS (100% dimethylpolysiloxane) or similar non-polar capillary column.
- Carrier Gas: Helium.
- Oven Program: A temperature gradient program to ensure adequate separation.
- Ionization: Electron Ionization (EI) at 70 eV.
- Detection: Mass spectrometer scanning a suitable m/z range.

Visualizations

Chemical Structure

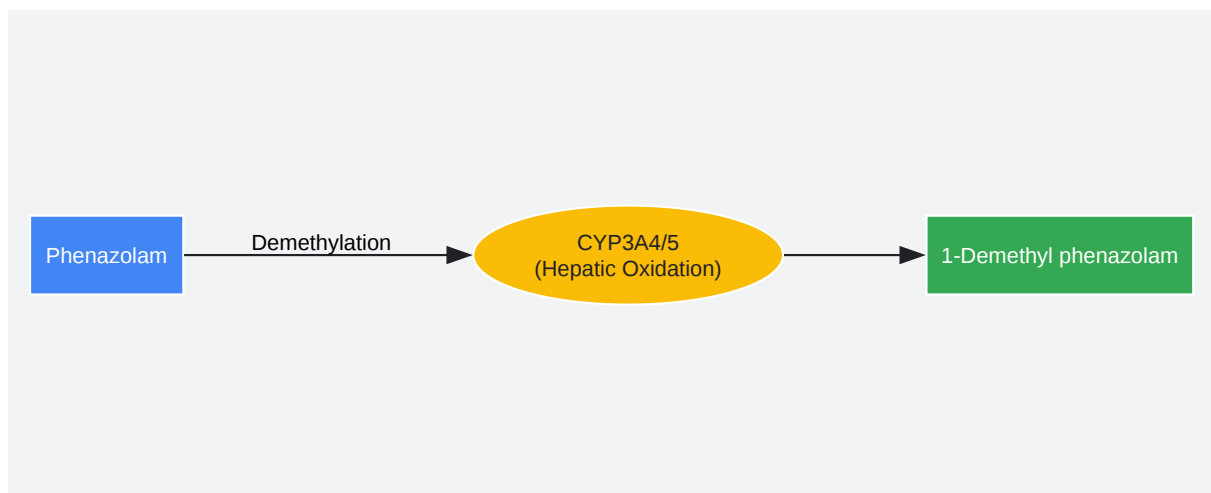
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

structure

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Caption: Chemical structure of **1-Demethyl phenazolam**.

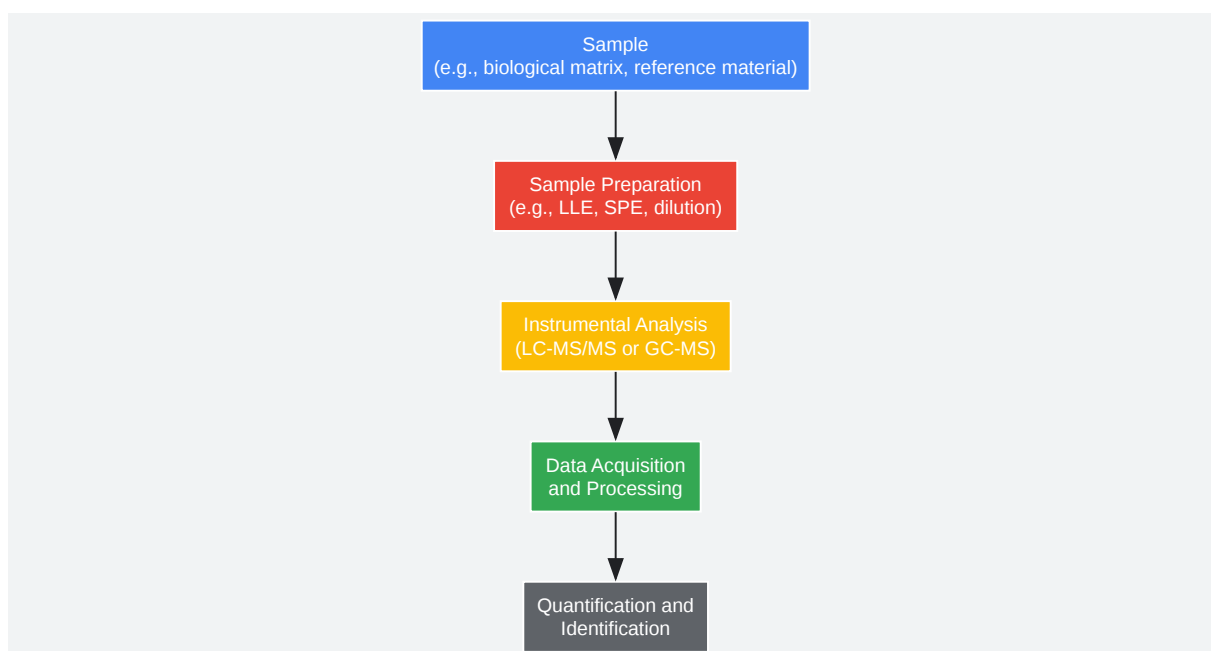
Putative Metabolic Pathway



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Caption: Postulated metabolic conversion of Phenazolam.

General Experimental Workflow for Analysis



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Caption: A typical workflow for the analysis of **1-Demethyl phenazolam**.

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